

Part 1: Physicochemical Identity & Core Specifications[2]

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *Fmoc-Lys(Boc)-Bt*

CAS No.: 1126433-45-1

Cat. No.: B1391067

[Get Quote](#)

For researchers in drug development and proteomics, precise characterization of starting materials is the first line of defense against synthesis failure.

Parameter	Technical Specification
Chemical Name	N- α -(9-Fluorenylmethyloxycarbonyl)-N- ϵ -(tert-butoxycarbonyl)-L-lysine
CAS Number	71989-26-9
Molecular Weight	468.54 g/mol
Molecular Formula	
Appearance	White to off-white crystalline powder
Purity Standard	99.0% (HPLC), 99.5% Enantiomeric Purity
Solubility	Soluble in DMF, DMSO, NMP, DCM; Slightly soluble in water
Melting Point	130–135 °C (decomposition)
Storage	+2°C to +8°C (Desiccated); Stable for >2 years if kept dry

Structural Insight: The molecule consists of a central L-lysine backbone.[1] The

-amine is carbamoylated by the bulky, lipophilic Fmoc group, which aids in solubility in organic solvents and provides UV absorbance for monitoring. The

-amine is protected by the tert-butyloxycarbonyl (Boc) group, which is sterically bulky enough to suppress nucleophilic attacks but sufficiently acid-labile for removal by Trifluoroacetic Acid (TFA).[1]

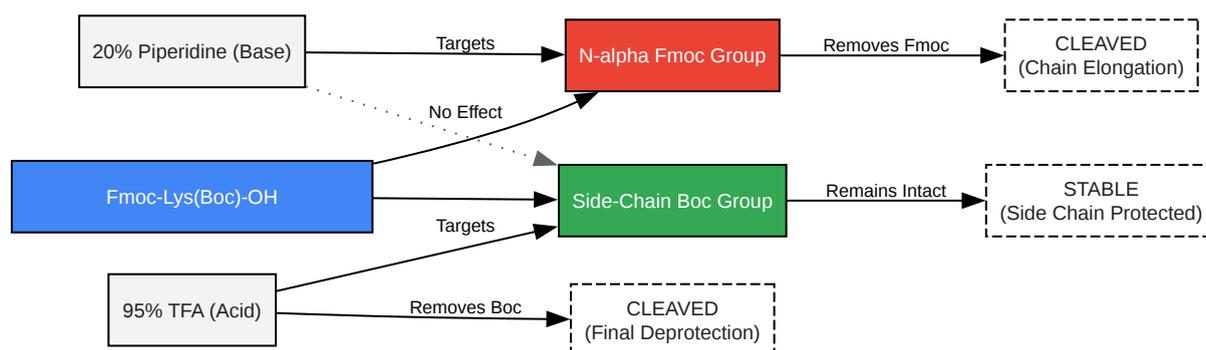
Part 2: The Mechanism of Orthogonality

In modern peptide synthesis, "orthogonality" refers to the ability to remove one protecting group without affecting another.[2] Fmoc-Lys(Boc)-OH is the archetype of this principle.[3][4][5]

The "Two-Dimension" Protection Strategy:

- Dimension 1 (Temporary): The Fmoc group is removed by mild base (typically 20% Piperidine in DMF). This exposes the -amine for the next coupling cycle.[2] Crucially, the Boc group on the side chain remains completely stable under these basic conditions.
- Dimension 2 (Permanent): The Boc group remains intact throughout the entire assembly of the peptide chain. It is only removed during the final "global deprotection" step using high-concentration TFA, which simultaneously cleaves the peptide from the resin.

Visualization: Orthogonal Stability Logic



[Click to download full resolution via product page](#)

Caption: The orthogonal stability profile of Fmoc-Lys(Boc)-OH. The side-chain Boc group survives the basic conditions of Fmoc removal, ensuring lysine side-chain integrity until final cleavage.[1][2]

Part 3: Optimized Experimental Protocols

As a Senior Application Scientist, I recommend the following protocols to minimize aggregation and maximize coupling efficiency.

Preparation and Solubilization

Fmoc-Lys(Boc)-OH is hydrophobic. Improper solubilization leads to instrument line blockages or incomplete coupling.

- Solvent: Dimethylformamide (DMF) is preferred over N-Methyl-2-pyrrolidone (NMP) for cost, though NMP offers better kinetics for difficult sequences.
- Concentration: Standard concentration is 0.2 M to 0.5 M.
- Procedure: Weigh the powder into a dry vessel. Add DMF.[6] Vortex or sonicate for 30–60 seconds. If the solution appears cloudy, add a small amount of DCM (Dichloromethane) to aid dissolution, provided your synthesizer lines are compatible.

Coupling Protocol (Dic/Oxyma Method)

This method is preferred over HATU for standard couplings due to lower racemization risks and cost-effectiveness.

Reagents:

- Amino Acid: Fmoc-Lys(Boc)-OH (0.2 M in DMF)
- Activator: DIC (Diisopropylcarbodiimide) (0.5 M in DMF)
- Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (0.5 M in DMF)

Step-by-Step Workflow:

- Resin Preparation: Swell resin in DMF for 20 minutes.
- Deprotection: Treat resin with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5 x 1 min).
- Activation: Pre-mix Amino Acid (5 eq), DIC (5 eq), and Oxyma (5 eq) for 2 minutes. Note: Pre-activation ensures formation of the active ester.
- Coupling: Add mixture to resin. Agitate at Room Temperature for 45–60 minutes.
- Monitoring: Perform a Kaiser Test (ninhydrin).
 - Blue beads: Incomplete coupling (Repeat step 4).
 - Colorless beads: Complete coupling.
- Wash: Wash resin with DMF (3x) and DCM (3x).

Final Cleavage (Global Deprotection)

This step removes the Boc group and cleaves the peptide from the resin.

Cocktail Composition (Standard):

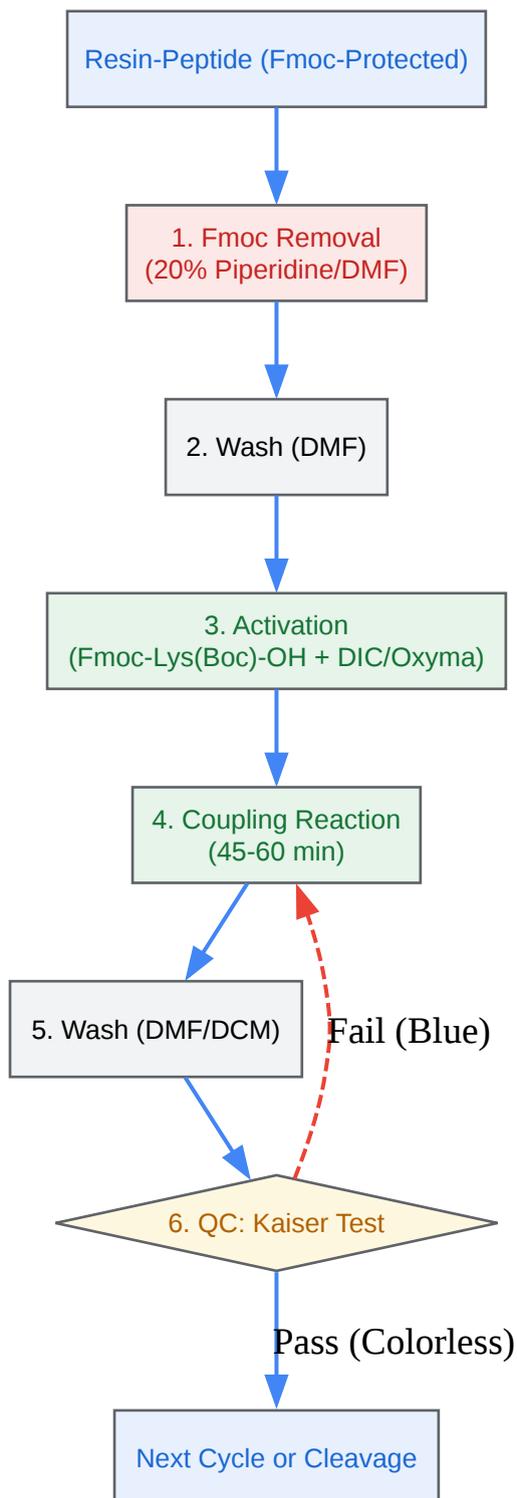
- 95% TFA (Trifluoroacetic acid)
- 2.5% TIS (Triisopropylsilane) - Scavenger for t-butyl cations
- 2.5%

Procedure:

- Add cleavage cocktail to the dried resin.
- Agitate for 2–3 hours at room temperature.
- Precipitate the filtrate in cold diethyl ether ().

- Centrifuge and wash the pellet 3x with cold ether.

Visualization: The SPPS Cycle



[Click to download full resolution via product page](#)

Caption: The standard SPPS cycle for incorporating Fmoc-Lys(Boc)-OH. Note the critical QC checkpoint (Kaiser Test) before proceeding.

Part 4: Quality Control & Troubleshooting

Common Impurities:

- Fmoc-Lys(Boc)-OH Dipeptide: Can form during storage if moisture is present. Detectable by LC-MS (Mass shift +468 Da).
- Free Lysine: Indicates loss of protecting groups.
- Racemization: D-enantiomer content should be <0.5%. High base concentration or prolonged activation times increase this risk.

Analytical Validation: Upon receiving a new batch, verify identity via HPLC-MS.

- Column: C18 Reverse Phase.
- Gradient: 5% to 95% Acetonitrile in Water (0.1% TFA).
- Expected Peak: Single sharp peak. Broadening may indicate hydrolysis.
- Mass Spec: Look for
and
.

Troubleshooting Table:

Issue	Probable Cause	Corrective Action
Low Solubility	Cold solvent or old reagent	Sonicate at 30°C; add 10% DCM; check expiration.
Incomplete Coupling	Steric hindrance or aggregation	Use double coupling; switch to HATU/DIEA; increase temp to 50°C.
Side-Chain Modification	t-Butyl cation re-attachment	Increase TIS scavenger concentration in cleavage cocktail to 5%.

References

- PubChem.Compound Summary for CID 57651044: Fmoc-Lys(Boc)-OH. National Library of Medicine. Available at: [\[Link\]](#)
- Isidro-Llobet, A., et al. (2009).Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Albericio, F. (2000).Solid-Phase Synthesis: A Practical Guide. CRC Press. (Source for standard DIC/Oxyma protocols).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. chempep.com \[chempep.com\]](https://chempep.com)
- [2. nbinno.com \[nbinno.com\]](https://nbinno.com)
- [3. Fmoc-Lys\(Boc\)-OH | TargetMol \[targetmol.com\]](https://targetmol.com)
- [4. scbt.com \[scbt.com\]](https://scbt.com)
- [5. Fmoc-Lys\(Boc\)-OH | 71989-26-9 \[chemicalbook.com\]](https://chemicalbook.com)
- [6. chempep.com \[chempep.com\]](https://chempep.com)

- To cite this document: BenchChem. [Part 1: Physicochemical Identity & Core Specifications[2]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1391067#fmoc-lys-boc-oh-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com